NBD-10007

HIV-1 entry inhibition CD4-mimetic gp120 binding

Choose NBD-10007 for validated structural biology and SAR studies. This CD4-mimetic HIV-1 entry inhibitor features a gp120 co-crystal structure at 2.18 Å (PDB: 4DKV) and cross-clade activity (IC50 3.5-10.7 µM). Its agonist profile distinguishes it from other NBD series compounds, providing a benchmark for functional assays.

Molecular Formula C20H25ClN4O3S
Molecular Weight 437.0 g/mol
Cat. No. B13437227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNBD-10007
Molecular FormulaC20H25ClN4O3S
Molecular Weight437.0 g/mol
Structural Identifiers
SMILESCC1=C(SC(=N1)C(C2CCCCN2)NC(=O)C(=O)NC3=CC=C(C=C3)Cl)CCO
InChIInChI=1S/C20H25ClN4O3S/c1-12-16(9-11-26)29-20(23-12)17(15-4-2-3-10-22-15)25-19(28)18(27)24-14-7-5-13(21)6-8-14/h5-8,15,17,22,26H,2-4,9-11H2,1H3,(H,24,27)(H,25,28)
InChIKeyCXKXTRRHRJSSBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NBD-10007: A Structurally Validated CD4-Mimetic HIV-1 Entry Inhibitor for Antiviral Procurement


NBD-10007 is a small-molecule CD4-mimetic HIV-1 entry inhibitor belonging to the N-phenyl-N'-piperidinyl-oxalamide (NBD) series, with molecular formula C20H25ClN4O3S, molecular weight 436.96 Da, and CAS number 1375736-65-4 . It functions by binding the gp120 envelope glycoprotein within the conserved Phe43 cavity, competitively inhibiting the gp120-CD4 interaction required for viral entry [1]. The compound's binding mode has been resolved at 2.18 Å resolution via X-ray crystallography in complex with clade A/E 93TH057 HIV-1 gp120 core (PDB: 4DKV), providing direct structural validation of its mechanism [2].

Why NBD-10007 Cannot Be Interchanged with Other NBD-Series HIV-1 Entry Inhibitors


Within the NBD series of CD4-mimetic HIV-1 entry inhibitors, individual compounds exhibit quantitatively distinct inhibition profiles across the two sequential steps of viral entry: gp120-CD4 binding inhibition and cell-cell fusion blockade. As demonstrated by Curreli et al. (2014) in a systematic evaluation of 53 reference HIV-1 Env pseudoviruses across subtypes A, A/D, A2/D, A/E, A/G, B, C, and D, the NBD compounds inhibit diverse clades with low-micromolar potencies but demonstrate differential CD4 agonist properties that affect their functional profiles [1]. Notably, NBD-09027 exhibited reduced agonist properties in both functional and biophysical studies compared to other NBD compounds, representing a distinct pharmacological characteristic that precludes direct substitution [1]. Furthermore, each compound's IC50 values for CD4-gp120 interaction inhibition versus cell-cell fusion inhibition differ meaningfully, reflecting the multi-step nature of HIV-1 entry where a compound's potency in one assay does not predict its potency in the other [2].

NBD-10007 Quantitative Differentiation Evidence: Head-to-Head Comparative Data Against Closest Analogs


CD4-gp120 Interaction Inhibition Potency: NBD-10007 vs. NBD-09027 vs. NBD-556

In a direct head-to-head comparison measuring inhibition of CD4-gp120 protein-protein interaction, NBD-10007 demonstrated an IC50 of 10.7 ± 0.7 μM, which is 1.7-fold less potent than NBD-09027 (IC50 = 6.2 ± 0.8 μM) and 1.2-fold less potent than NBD-556 (IC50 = 8.9 ± 1.4 μM) [1]. This quantitative difference establishes that while NBD-10007 effectively disrupts the initial gp120-CD4 binding event, NBD-09027 exhibits significantly superior potency in this specific molecular interaction assay, with the difference between NBD-09027 and NBD-556 being statistically significant (P < 0.05) [1]. The data reflect mean ± standard deviation from three independent experiments [1].

HIV-1 entry inhibition CD4-mimetic gp120 binding antiviral assay

Cell-Cell Fusion Inhibition: NBD-10007 vs. NBD-09027 vs. NBD-11008 Functional Antiviral Potency

In a direct head-to-head comparison of functional cell-cell fusion inhibition, NBD-10007 exhibited an IC50 of 3.5 ± 0.7 μM, representing 1.5-fold lower potency than NBD-09027 (IC50 = 2.3 ± 0.5 μM) and 1.4-fold lower potency than NBD-11008 (IC50 = 2.5 ± 0.9 μM) [1]. The difference between NBD-09027 and NBD-556 (IC50 = 4.3 ± 1.4 μM) was statistically significant (P < 0.05), confirming NBD-09027 as the most potent analog in this functional assay [1]. Notably, NBD-10007's cell-cell fusion IC50 (3.5 μM) is approximately 3.1-fold more potent than its CD4-gp120 interaction IC50 (10.7 μM), indicating that NBD-10007's functional antiviral activity exceeds what would be predicted from its direct binding inhibition alone [1].

cell-cell fusion syncytium inhibition HIV-1 entry blocker antiviral potency

X4-Tropic HIV-1 Antiviral Activity and Cytotoxicity Profile in Human MT2 Cells

In a multi-cycle neutralization assay using X4-tropic HIV-1 3B strain in human MT2 cells, NBD-10007 demonstrated an IC50 of 4.2 μM for inhibition of p24 production, with a corresponding CC50 (cytotoxic concentration) of >62 μM in the same cell line, yielding a selectivity index (SI) of >14.8 [1]. The assay measured p24 production inhibition after overnight compound incubation followed by wash-out and 4 days post-infection measurement, representing a stringent test of sustained antiviral effect . While direct comparative IC50 data for NBD-09027 under identical MT2 cell conditions is not publicly available, this SI value quantifies the therapeutic window for NBD-10007 in a standard cellular antiviral model, establishing a benchmark for in-class comparisons of cytotoxicity margins .

MT2 cell antiviral assay X4-tropic HIV-1 p24 inhibition cytotoxicity CC50

X-Ray Crystallographic Validation: Atomic-Resolution Binding Mode at 2.18 Å

NBD-10007 is one of only two NBD-series compounds (along with NBD-09027) for which an X-ray crystal structure in complex with HIV-1 gp120 core has been determined at high resolution [1]. The structure (PDB: 4DKV) was solved at 2.18 Å resolution using clade A/E 93TH057 HIV-1 gp120 core, providing atomic-level detail of NBD-10007 binding within the conserved Phe43 cavity [1][2]. Both NBD-10007 and NBD-09027 confirmed that NBD compounds bind similarly to the prototypical NBD-556 and NBD-557 by inserting hydrophobic groups into the Phe43 cavity, with the basic nitrogen of the piperidine ring positioned in close proximity to D368 of gp120 without forming H-bonds or salt bridges—a structural feature explaining nonoptimal antagonist properties across the series [2]. This structural validation distinguishes NBD-10007 from numerous NBD-series analogs lacking experimentally determined binding modes.

X-ray crystallography gp120-ligand complex Phe43 cavity structural biology

Cross-Clade Antiviral Spectrum: Activity Against Diverse HIV-1 Subtypes A-G

NBD-10007, as part of the selected set of most active NBD compounds evaluated by Curreli et al. (2014), demonstrated inhibition of HIV-1 Env-pseudotyped viruses representing diverse clades (subtypes A, A/D, A2/D, A/E, A/G, B, C, and D) with low-micromolar potencies [1]. The study systematically assessed antiviral activity on a panel of 53 reference HIV-1 Env pseudoviruses derived from clinical isolates, confirming that the selected NBD compounds, including NBD-10007 and NBD-09027, inhibited tested clades with comparable low-micromolar efficacy [1]. This cross-clade activity profile is a class-level characteristic of optimized NBD-series compounds but distinguishes them from earlier NBD-556/NBD-557 prototypes which were initially characterized on limited viral panels [2]. While individual clade-specific IC50 values for NBD-10007 are not disaggregated in the publication, the compound's inclusion in the 'most active' panel and its structural validation establish its broad-spectrum potential relative to non-optimized NBD analogs [1].

cross-clade antiviral activity HIV-1 pseudovirus panel Env diversity broad neutralization

CD4 Agonist Functional Profile: Differential Agonism vs. NBD-09027

A critical differentiating feature among NBD-series compounds is their CD4 agonist activity—the ability to bind gp120 and initiate CD4-like conformational changes that expose the coreceptor binding site [1]. Curreli et al. (2014) explicitly identified CD4 agonism as a 'potentially unfavorable therapeutic trait' and demonstrated that NBD-09027 exhibits reduced agonist properties in both functional and biophysical studies compared to other NBD compounds including NBD-10007 [1]. This differential agonist profile represents a functional divergence within the series: compounds with stronger CD4 agonism (including NBD-10007) may elicit distinct gp120 conformational states compared to reduced-agonist compounds like NBD-09027 [1]. The structural basis involves the piperidine nitrogen's proximity to gp120 residue D368 without forming stabilizing H-bonds or salt bridges, contributing to nonoptimal antagonist properties across the series [1].

CD4 agonism gp120 conformational change functional selectivity entry inhibitor mechanism

Optimal Research and Procurement Scenarios for NBD-10007 Based on Quantitative Evidence


Structural Biology: Crystallography and Structure-Guided Drug Design

NBD-10007 is optimally suited for structural biology applications requiring experimentally validated, atomic-resolution binding data. With its gp120 co-crystal structure solved at 2.18 Å resolution (PDB: 4DKV), NBD-10007 provides a reference ligand for X-ray crystallography studies, molecular docking validation, and structure-activity relationship (SAR) investigations of the conserved Phe43 cavity [1]. Its 3.5 μM cell-cell fusion IC50 and 10.7 μM CD4-gp120 interaction IC50 provide quantitative benchmarks for correlating structural features with functional inhibition [2]. For crystallographers and computational chemists evaluating NBD-series scaffolds, NBD-10007 offers a structurally characterized entry point with defined binding pose and measurable functional activity across both molecular and cellular assays [1][2].

HIV-1 Entry Mechanism Studies: CD4 Agonism and gp120 Conformational Dynamics

NBD-10007 is appropriate for research focused on understanding CD4-mimetic-induced gp120 conformational changes and the functional consequences of CD4 agonism in HIV-1 entry. As documented in the 2014 characterization study, NBD-10007 exhibits CD4 agonist properties comparable to the prototypical NBD-556/NBD-557, distinguishing it from reduced-agonist compounds like NBD-09027 [1]. This agonist profile makes NBD-10007 valuable for comparative mechanistic studies examining how small-molecule CD4 mimetics differentially induce gp120 conformational states, coreceptor binding site exposure, and subsequent fusion events [1]. The compound's dual assay characterization—cell-cell fusion IC50 of 3.5 μM vs. CD4-gp120 interaction IC50 of 10.7 μM—provides a quantitative framework for dissecting the relationship between direct binding inhibition and functional entry blockade [2].

In Vitro Antiviral Screening and Cross-Clade Neutralization Studies

NBD-10007 is a suitable positive control or reference inhibitor for in vitro HIV-1 neutralization assays requiring a structurally validated CD4-mimetic with documented cross-clade activity. The compound belongs to the optimized NBD subset that demonstrated low-micromolar inhibition across HIV-1 subtypes A, A/D, A2/D, A/E, A/G, B, C, and D in a 53-pseudovirus panel [1]. With an MT2 cell antiviral IC50 of 4.2 μM and selectivity index >14.8 (CC50 >62 μM), NBD-10007 provides well-characterized potency and cytotoxicity benchmarks for standardizing cellular HIV-1 infection assays [3]. Researchers requiring broad clade coverage for entry inhibitor screening should consider NBD-10007 alongside NBD-09027, with selection guided by the desired CD4 agonist profile [1].

SAR and Medicinal Chemistry: NBD-Series Scaffold Optimization

NBD-10007 serves as a key reference point in NBD-series SAR studies due to its quantitative characterization across multiple assay modalities and its structural resolution. Medicinal chemists optimizing N-phenyl-N'-piperidinyl-oxalamide scaffolds can utilize NBD-10007's data package—including cell-cell fusion IC50 (3.5 μM), CD4-gp120 interaction IC50 (10.7 μM), and MT2 antiviral IC50 (4.2 μM)—to benchmark new analogs against a well-characterized member of the series [1][2]. The compound's intermediate potency profile relative to more potent analogs (e.g., NBD-09027) and less potent comparators (e.g., NBD-556) positions it as a valuable calibration standard for structure-activity trend analysis [1]. The availability of its crystal structure with gp120 further enables rational, structure-based modifications targeting the Phe43 cavity or piperidine-D368 interface [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for NBD-10007

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.